molecular formula C18H18O5 B14081241 2'-Hydroxy-4,6,4'-trimethoxychalcone

2'-Hydroxy-4,6,4'-trimethoxychalcone

Cat. No.: B14081241
M. Wt: 314.3 g/mol
InChI Key: ZTIPWOFLPVWZDX-UHFFFAOYSA-N
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Description

2’-Hydroxy-4,6,4’-trimethoxychalcone is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-4,6,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-4,6,4’-trimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 2’-Hydroxy-4,6,4’-trimethoxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

2’-Hydroxy-4,6,4’-trimethoxychalcone can be compared with other chalcones such as:

    Cardamonin: Known for its anti-inflammatory properties.

    Xanthohumol: Exhibits strong antioxidant activity.

    Isobavachalcone: Has significant antibacterial properties.

    Licochalcone A: Known for its anti-cancer properties.

The uniqueness of 2’-Hydroxy-4,6,4’-trimethoxychalcone lies in its combination of hydroxyl and methoxy groups, which contribute to its diverse chemical reactivity and wide range of biological activities .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPWOFLPVWZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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